Dendrobine

Descripción general

Descripción

La dendrobina es un alcaloide sesquiterpénico que se encuentra principalmente en la especie de orquídea Dendrobium nobile . Es un sólido incoloro a temperatura ambiente y es conocido por sus diversas actividades biológicas. La dendrobina está relacionada con la familia de productos naturales de la picrotoxina y se ha estudiado por sus posibles efectos terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dendrobina implica varios pasos, incluida la formación de intermediarios clave. Un intermedio notable es el 2-metilciclopent-2-eno-1-carboxilato de etilo, que se prepara utilizando una estrategia de metátesis de cierre de anillo . La ruta sintética típicamente implica el uso de reactivos como la diisopropilamida de litio (LDA) y la hexametilfosforamida (HMPA) en condiciones específicas para lograr el producto deseado .

Métodos de producción industrial: La producción industrial de dendrobina es desafiante debido a su estructura compleja y baja abundancia natural. La ingeniería de la vía metabólica se ha empleado para mejorar la producción de dendrobina en Dendrobium catenatum mediante la sobreexpresión de genes clave de la biosíntesis . Este enfoque ha llevado a un aumento significativo en el rendimiento de la dendrobina, convirtiéndola en una opción más viable para la producción a gran escala .

Análisis De Reacciones Químicas

Degradation of Dendrobine

Under oxidative conditions, this compound primarily generates two degradation products with mass increases of 16 Da and 32 Da, indicating mono- and di-oxidation products .

Extraction and Detection of this compound

Trichoderma longibrachiatum MD33 produces this compound and other compounds in a potato dextrose medium (PDM), as confirmed by HPLC retention time peak analysis . The Trichoderma longibrachiatum MD33 biomass showed a peak retention time of 5.28 ± 0.2 min, similar to wild Dendrobium nobile stem this compound (5.32 ± 0.2 min) and standard chemical reference this compound (5.30 ± 0.2 min), indicating the presence of this compound in the fungal biomass .

The following steps were used for this compound extraction and detection :

- The fungi cultured in shake flasks were filtered, dried to constant weight at 45°C, and ground to a powder .

- 50 ml chloroform was added to the powder, transferred to a separation funnel for static stratification after 30 min of ultrasonic extraction, distilled and the lower solvent layer was dried under reduced pressure .

- The dried powder was dissolved in 5 ml methanol centrifuged at 1,000 rpm for 15 min .

- Thereafter 1 ml solution was filtered via a 0.22 μm filter membrane, and a sample was injected for detection .

Spectroscopic Data of this compound

The correlations from H3-16 (δ H 2.96) to C-11 (δ C 52.1, t) and C-15 (δ C 171.6, s), and from H2-11 (δ H 3.42, 2.93) to C-15, indicated a linkage between C-11 and C-15 via a nitrogen atom, resulting in the formation of a seven-membered lactam moiety . Analyzing the 1H-NMR spectrum, four this compound methyl signals were identified . The 13C-NMR spectrum displayed all 16 carbons, with C-12 readily identified in the carbonyl region .

Aplicaciones Científicas De Investigación

Anticancer Properties

Dendrobine has been extensively studied for its anticancer effects across various types of cancer. Research indicates that it can inhibit cancer cell migration and metastasis. For instance, a study demonstrated that this compound significantly reduced the number of metastatic nodules in a mouse model exposed to ionizing radiation, suggesting its potential as an anti-metastatic agent in cancer therapy .

Neuroprotective Effects

This compound has also shown promise in neuroprotection, particularly in conditions like Alzheimer's disease. This compound activates synaptic pathways and enhances neurotransmission, which may help mitigate neurodegenerative processes . Its ability to modulate inflammatory responses in the brain positions it as a potential therapeutic agent for neurodegenerative disorders.

Metabolic Disorders

Recent studies have highlighted this compound's role in managing metabolic associated fatty liver disease (MASLD). It has been shown to improve liver function by reducing levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective properties . The compound modulates inflammatory pathways and lipid metabolism, showcasing its potential in metabolic health interventions.

Biotechnological Approaches

Innovative methods have been developed to enhance the production of this compound from Dendrobium nobile. A study utilized endophytic fungi (Trichoderma longibrachiatum) in a temporary immersion bioreactor system, achieving a significant increase in this compound yield—up to 9.7-fold compared to traditional cultivation methods . This advancement could lead to more sustainable and scalable production practices.

Case Studies and Research Findings

Mecanismo De Acción

La dendrobina ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, se ha demostrado que inhibe los pasos iniciales en el ciclo de replicación viral al unirse a la nucleoproteína viral, evitando así su exportación nuclear y oligomerización . Además, la dendrobina modula las respuestas inflamatorias e inmunitarias al dirigirse a moléculas clave como el receptor activado por proliferador de peroxisomas gamma (PPARG), la interleucina 6 (IL6) y el factor de necrosis tumoral (TNF) .

Comparación Con Compuestos Similares

La dendrobina es única entre los alcaloides sesquiterpénicos debido a sus actividades biológicas específicas y su estructura compleja. Los compuestos similares incluyen:

Artemisinina: Conocida por sus propiedades antimaláricas.

Costunolida: Exhibe actividades antiinflamatorias y antitumorales.

Partenolida: Se utiliza por sus efectos anticancerígenos y antiinflamatorios.

Estos compuestos comparten algunas actividades biológicas con la dendrobina, pero difieren en sus estructuras moleculares y mecanismos de acción específicos.

Actividad Biológica

Dendrobine, a sesquiterpene alkaloid primarily derived from the orchid Dendrobium nobile, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of this compound, including its anti-cancer, anti-inflammatory, neuroprotective, and immunomodulatory properties, supported by recent research findings and case studies.

Chemical Structure and Biosynthesis

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is synthesized in Dendrobium nobile through complex biosynthetic pathways influenced by various environmental and biological factors. Recent studies have identified key genes involved in this compound biosynthesis, revealing that endophytic fungi and plant hormone signaling play crucial roles in its production .

1. Anti-Cancer Properties

This compound has demonstrated promising anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). A study showed that this compound significantly inhibited γ-irradiation-induced migration and invasion of A549 lung cancer cells. The treatment reduced the expression of sulfatase2 (SULF2), a protein involved in cancer metastasis, suggesting that this compound could enhance the efficacy of radiotherapy .

Table 1: Effects of this compound on Tumor Growth in Mouse Models

| Treatment Group | Tumor Volume (mm³) | Metastatic Nodules |

|---|---|---|

| Control (DPBS) | 20.87 ± 1.42 | 9.8 ± 1.77 |

| This compound (5 mg/kg) | 10.87 ± 0.71 | Reduced significantly |

| This compound (25 mg/kg) | Not measured | Not measured |

The above data illustrates that higher concentrations of this compound correlate with reduced tumor growth and metastasis in vivo, indicating its potential as an adjunct therapy in cancer treatment .

2. Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to modulate inflammatory responses in various models, suggesting its potential use in treating inflammatory diseases. This compound's ability to inhibit pro-inflammatory cytokines contributes to its therapeutic efficacy .

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly concerning neurodegenerative diseases. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, highlighting its potential as a treatment for conditions such as Alzheimer's disease .

Case Studies

Recent clinical observations have highlighted the effectiveness of this compound in managing diabetic retinopathy and other metabolic disorders. In a case study involving patients with diabetic complications, this compound administration resulted in improved retinal health and reduced oxidative stress markers .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cancer Cell Migration : this compound disrupts signaling pathways associated with cancer cell migration and invasion.

- Modulation of Inflammatory Pathways : It influences cytokine production and reduces inflammation through various molecular pathways.

- Neuroprotection : By scavenging free radicals and inhibiting apoptotic pathways, this compound protects neuronal integrity.

Propiedades

IUPAC Name |

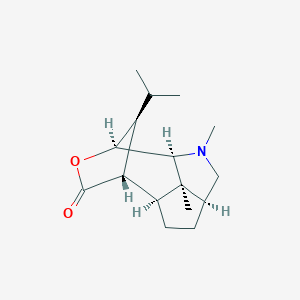

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAHJFGVOCZDEI-UFFNCVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2115-91-5 | |

| Record name | (-)-Dendrobine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2115-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DENDROBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dendrobine exert its neuroprotective effects?

A1: this compound has been shown to exhibit neuroprotective effects through various mechanisms: * Regulation of STAT3/FoxO Signaling: this compound can regulate the STAT3/FoxO signaling pathway, which helps to alleviate mitochondrial dysfunction and cellular senescence in vascular endothelial cells, particularly under oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). [] * Modulation of Autophagy: this compound can modulate autophagy, a cellular process that removes damaged organelles and proteins. This modulation helps alleviate ox-LDL-induced oxidative stress and senescence in human umbilical vein endothelial cells (HUVECs). [] * Inhibition of CDK5 Activation: this compound can inhibit the activation of cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal apoptosis. This inhibition helps protect PC12 cells (a model for neuronal cells) against amyloid-β 1-42 (Aβ1−42)-induced neurotoxicity. [] * Antagonism of β-alanine and Taurine: this compound acts as an antagonist of β-alanine and taurine, neurotransmitters implicated in presynaptic inhibition in the frog spinal cord. This antagonism contributes to its effects on neuronal activity and reflexes. [, ]

Q2: Does this compound interact with any specific protein targets?

A2: Yes, research suggests that this compound can directly bind to certain protein targets: * CDK5: Molecular docking analysis and surface plasmon resonance assays indicate that this compound directly binds to CDK5 protein, contributing to its neuroprotective effects. [] * Viral Nucleoprotein (NP): Studies show that this compound can bind to the highly conserved region of the influenza A virus NP. This interaction inhibits the nuclear export of viral NP and disrupts its oligomerization, resulting in antiviral activity. []

Q3: How does this compound influence the immune system?

A3: this compound has demonstrated immunomodulatory effects, particularly in the context of gestational diabetes mellitus (GDM): * Inhibition of Th17 Cells: this compound can suppress the activity and population of T helper 17 (Th17) cells, which play a role in inflammation. This inhibition leads to a reduction in the secretion of inflammatory cytokines, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-17, and contributes to the alleviation of GDM symptoms in mice. [] * Modulation of Treg/Th17 Cell Balance: this compound can modulate the balance between regulatory T cells (Treg cells) and Th17 cells. It suppresses Treg cells while enhancing Th17 cells, which may contribute to its synergistic effect with cisplatin in inhibiting tumor progression in a mouse model of non-small cell lung cancer (NSCLC). []

Q4: Does this compound affect cellular processes like apoptosis?

A4: Yes, this compound has been shown to influence apoptosis in various cell types: * Inhibition of ERS-Induced Apoptosis: this compound can suppress endoplasmic reticulum stress (ERS)-induced apoptosis in HUVECs. This effect is mediated by the upregulation of microRNA miR-381-3p, which leads to a decrease in caspase-4 levels. [] * Protection against Aβ1−42-Induced Apoptosis: this compound can protect PC12 cells from apoptosis induced by Aβ1−42. This protective effect is associated with the inhibition of CDK5 activation, upregulation of Bcl-2 expression, and downregulation of Bax, cyto-c, and caspase-3 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol. [, ]

Q6: What spectroscopic data are available for the characterization of this compound?

A6: this compound has been extensively characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): This technique provides detailed information about the hydrogen and carbon environments within the this compound molecule, aiding in its structural elucidation. [] * High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV or mass spectrometry, is used to identify and quantify this compound in plant extracts and biological samples. The retention time of this compound in HPLC analysis is a crucial parameter for its identification. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used to identify and quantify this compound. It separates compounds based on their volatility and then analyzes their mass-to-charge ratio, providing structural information. [, ] * Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of this compound in complex mixtures. [, ] * Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution mass spectrometry technique is used to identify and characterize this compound metabolites in biological samples. []

Q7: Are there any known structural analogs or derivatives of this compound?

A7: Yes, several structural analogs and derivatives of this compound have been isolated from Dendrobium species or synthesized chemically. These include: * 6-hydroxythis compound: A hydroxylated derivative of this compound. [, ] * Nobilonine: Another naturally occurring analog of this compound. [, ] * 2-hydroxythis compound: A derivative of this compound with a hydroxyl group at the C-2 position. [] * Findlayines A-D: Four new seco-dendrobines isolated from Dendrobium findlayanum. Notably, Findlayines A and B are the first seco-dendrobines possessing a seven-membered lactam moiety. Findlayines C and D are derived from the oxidative cleavage of the C-2-C-3 bond of this compound. [] * Dendronboic acid: A new this compound-type alkaloid. [] * This compound N-oxide: An oxidized form of this compound. [] * N-methoxylcarbonylthis compound: A derivative of this compound with a methoxycarbonyl group. []

Q8: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While comprehensive SAR studies are limited, some research has explored the impact of structural modifications on this compound's activity: * Importance of the Tetracyclic Ring System: The presence of the tetracyclic ring system in this compound is crucial for its biological activity. Modifications to this core structure can significantly impact its potency and selectivity. [] * Role of Specific Functional Groups: The type and position of functional groups attached to the this compound skeleton can influence its interactions with biological targets and modulate its pharmacological effects. For example, the presence of a hydroxyl group at the C-2 position in 2-hydroxythis compound may alter its binding affinity or pharmacological profile compared to this compound. [, ]

Q9: Are there methods to enhance this compound production in Dendrobium nobile?

A9: Yes, several strategies have been investigated to enhance this compound production in Dendrobium nobile: * Co-culturing with Endophytic Fungi: Co-culturing D. nobile seedlings with specific endophytic fungi, like Trichoderma longibrachiatum (MD33), can significantly increase this compound production. This enhancement has been observed in both traditional test bottles and temporary immersion bioreactor systems (TIBS). [] * Optimization of Growth Conditions: Factors such as light intensity, air volume, and nutrient availability can influence this compound production in D. nobile. Optimizing these conditions in a bioreactor setting can enhance yields. []

Q10: How does the age of the Dendrobium nobile plant affect this compound content?

A10: this compound content in D. nobile is age-dependent, generally decreasing as the plant ages. This decrease is associated with changes in gene expression patterns and the composition of the endophytic fungal community within the plant stems. []

Q11: Are there any specific analytical techniques used to quantify this compound?

A11: Several analytical methods are employed for this compound quantification, with the choice depending on the sample matrix and required sensitivity: * Gas Chromatography (GC): GC methods are commonly used for this compound quantification in Dendrobium nobile samples. [, ] * HPLC: HPLC, often coupled with UV detection, is widely used for quantifying this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , ] * UPLC-MS/MS: This highly sensitive and specific method allows for the accurate determination of this compound concentrations in biological samples, even at low levels. It is particularly useful for pharmacokinetic studies. [, ]

Q12: Is there any information available about the toxicity and safety profile of this compound?

A12: While this compound exhibits various pharmacological activities, it is essential to note its potential toxicity: * Convulsant Effects: this compound can induce convulsions at high doses, as observed in animal studies. This effect is thought to be related to its action on the central nervous system. [] * Lethal Dose: The minimal lethal dose of this compound, determined in animal studies, varies depending on the species and route of administration. For instance, the intravenous lethal dose in mice and rats is around 20 mg/kg. [] * Importance of Dosage Control: Given its potential toxicity, careful dosage control is crucial when considering the use of this compound for therapeutic purposes. Further research is necessary to establish a safe and effective dosage range for humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.